molecular formula C13H8INO3S B6280005 3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione CAS No. 1291742-64-7

3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6280005
CAS No.: 1291742-64-7
M. Wt: 385.2
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Description

3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the iodophenoxy group in the structure enhances its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-iodophenol with a suitable benzothiazole derivative. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylacetamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium complexes may also be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in dimethylacetamide at 120°C.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution: Various substituted benzothiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural features.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Chemical Biology: Acts as a probe in studying biological pathways and mechanisms

Mechanism of Action

The mechanism of action of 3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-iodophenoxybenzoic acid
  • 4-(3-iodophenoxy)thieno[3,2-d]pyrimidine
  • 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetic acid

Uniqueness

3-(3-iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione is unique due to its benzothiazole core, which imparts distinct chemical and biological properties. The presence of the iodophenoxy group further enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of structural features that make it valuable in various research fields .

Properties

CAS No.

1291742-64-7

Molecular Formula

C13H8INO3S

Molecular Weight

385.2

Purity

95

Origin of Product

United States

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